(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469349
InChI: InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1
SMILES:
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17469349

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1
Standard InChI Key PEXMJKSFCLVJKA-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Properties

The molecular formula of (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is C₉H₁₀ClNO₃, with a molecular weight of 215.63 g/mol. The IUPAC name underscores its stereochemistry (R-configuration) and substituent positions on the phenyl ring. Key structural elements include:

  • A chlorine atom at position 3 of the phenyl ring, enhancing lipophilicity.

  • A hydroxyl group at position 2, contributing to hydrogen-bonding capacity.

  • A chiral center at the β-carbon of the propanoic acid backbone, critical for enantioselective interactions.

Table 1: Comparative Properties of Halogenated β-Amino Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents (Phenyl Ring)logP (Estimated)
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acidC₉H₁₀ClNO₃215.633-Cl, 2-OH1.2
3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃199.183-F, 2-OH0.9

The chlorine substituent increases lipophilicity compared to fluorine analogs, potentially improving membrane permeability .

Synthesis and Optimization

Synthetic Pathways

Synthesis typically involves multi-step routes starting from halogenated phenols. A generalized approach includes:

  • Halogenation: Introduction of chlorine via electrophilic substitution.

  • Hydroxylation: Oxidation or directed ortho-hydroxylation using catalysts.

  • Amination: Stereoselective introduction of the amino group via Strecker synthesis or enzymatic resolution.

Industrial-scale production remains undocumented, but microreactor technology and enantioselective catalysis are likely employed to enhance yield and purity.

Pharmacological Applications

Antimicrobial Activity

Structural analogs with chloro and hydroxyl substituents exhibit broad-spectrum antimicrobial effects. For example, derivatives of 3-amino-3-(halophenyl)propanoic acid show:

  • MIC values of 1–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

  • Enhanced activity against Gram-positive bacteria due to improved target binding .

Table 2: Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (A549 Cells, µM)Selectivity Index (Normal vs. Cancer)
Chlorinated derivative8.5>10
Fluorinated analog 12.3>8

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

  • Chlorine: Increases lipophilicity (logP ~1.2) and enhances target affinity in hydrophobic binding pockets.

  • Hydroxyl Group: Improves solubility and hydrogen-bonding interactions, critical for enzyme inhibition.

Stereochemical Influence

The R-configuration is essential for bioactivity. Enantiomeric pairs show divergent binding profiles; for instance, the S-isomer of a related compound exhibited 50% lower receptor affinity in kinase assays.

Pharmacokinetics and Toxicity

ADMET Profiling

  • Absorption: Moderate oral bioavailability (~40%) due to polar functional groups.

  • Metabolism: Hepatic glucuronidation and sulfation predicted via in silico models.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential renal accumulation at high doses.

Future Directions

Therapeutic Development

  • Optimization: Introducing electron-withdrawing groups to enhance target selectivity.

  • Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutics.

Mechanistic Studies

  • Target Identification: Proteomic screening to identify binding partners in cancer and bacterial cells.

  • In Vivo Validation: Efficacy and safety studies in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator